Neohalicholactone
CAS No.: 124190-21-2
Cat. No.: VC21349785
Molecular Formula: C4H2Br2MgS
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124190-21-2 |
---|---|
Molecular Formula | C4H2Br2MgS |
Molecular Weight | 334.4 g/mol |
IUPAC Name | (2S,4Z)-2-[(2R)-2-[(1R,2E,4R,6E)-1,4-dihydroxynona-2,6-dienyl]cyclopropyl]-3,6,7,8-tetrahydro-2H-oxonin-9-one |
Standard InChI | InChI=1S/C20H30O4/c1-2-3-6-9-15(21)12-13-18(22)16-14-17(16)19-10-7-4-5-8-11-20(23)24-19/h3-4,6-7,12-13,15-19,21-22H,2,5,8-11,14H2,1H3/b6-3+,7-4-,13-12+/t15-,16-,17?,18-,19+/m1/s1 |
Standard InChI Key | BTDSTEQIFQUGOV-HQAQAYCDSA-N |
Isomeric SMILES | CC/C=C/C[C@H](/C=C/[C@H]([C@@H]1CC1[C@@H]2C/C=C\CCCC(=O)O2)O)O |
SMILES | CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |
Canonical SMILES | CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |
Introduction
Structural Characteristics and Stereochemistry
Molecular Structure
Neohalicholactone possesses a distinctive molecular framework characterized by a nine-membered lactone ring, a trans-substituted cyclopropane ring, and a side chain with hydroxyl functionalities . The compound's carbon skeleton is derived from eicosanoid precursors, placing it within the broader family of oxygenated fatty acid derivatives. Notably, neohalicholactone differs from its close structural relative halicholactone by containing an additional cis-double bond in its structure . This structural nuance has implications for both its three-dimensional conformation and potentially its biological activity.
Stereochemical Complexity
The stereochemical elucidation of neohalicholactone presented a significant challenge to researchers, with controversy surrounding its absolute configuration for several years following its discovery . Initial spectroscopic studies correctly identified the planar structure and the presence of a trans-substituted cyclopropane ring but were inconclusive regarding the relative stereochemistry of the molecule's five stereogenic centers .
In 1991, approximately two years after its isolation, X-ray crystallography studies determined the relative configuration of neohalicholactone to be 8S*, 9R*, 11R*, 12R*, 15R* . This stereochemical assignment was later confirmed through total synthesis efforts, validating the original structural proposals .
Stereocenter | Configuration in Neohalicholactone |
---|---|
C-8 | S* |
C-9 | R* |
C-11 | R* |
C-12 | R* |
C-15 | R* |
Natural Sources and Isolation
Original Discovery
Neohalicholactone was first isolated from the marine sponge Halichondria okadai Kadota . The structural elucidation was accomplished through a combination of spectral analysis and chemical derivatization studies . This initial work established the planar structure of the molecule but left questions about its absolute stereochemistry that would require further investigation.
Alternative Sources
Interestingly, neohalicholactone has also been identified in sources beyond its original marine sponge isolation. Later studies revealed its presence in the alga Laurencia sinclairii, raising intriguing questions about the compound's biosynthetic origins and ecological significance . The discovery of neohalicholactone in phylogenetically distinct marine organisms suggests potential evolutionary convergence in biosynthetic pathways or possible symbiotic relationships that facilitate the transfer of biosynthetic capabilities between species.
Stereochemical Investigations
The Stereochemical Controversy
The absolute stereochemistry of neohalicholactone was a subject of scientific debate for several years after its initial isolation . While the relative stereochemistry was established through X-ray crystallography, determining the absolute configuration at all five stereogenic centers proved challenging. The enigma deepened when researchers studying neohalicholactone from Laurencia sinclairii proposed that this algal-derived compound might possess stereochemistry opposite to that of the sponge-derived material .
Resolution of Stereochemical Questions
The stereochemical uncertainty surrounding neohalicholactone was ultimately resolved through total synthesis. Synthetic efforts confirmed that the absolute stereochemistry of neohalicholactone is as originally proposed for the sponge-derived material: 8S, 9R, 11R, 12R, 15R . The definitive confirmation of this stereochemical assignment highlights the crucial role of chemical synthesis in natural product structure determination.
Total Synthesis Approaches
Wills' Total Synthesis
The first successful total synthesis of neohalicholactone was accomplished by Wills and colleagues in 1995, providing crucial confirmation of the compound's absolute stereochemistry . This synthetic approach employed a convergent strategy featuring the reaction of a vinylic iodide with a cyclopropyl aldehyde as a key step . The synthesis was particularly notable for deriving the C(8) stereocenter adjacent to the cyclopropane from S-malic acid, a readily available chiral pool starting material .
Synthetic Step | Transformation | Significance |
---|---|---|
1 | Elaboration of S-malic acid | Establishes C(8) stereocenter |
2 | cis-selective Wittig reaction | Controls double bond geometry |
3 | Stereoselective cyclopropanation | Constructs trans-cyclopropane ring |
4 | Yamaguchi lactonization | Forms nine-membered lactone |
5 | Cr(II)/Ni(II) mediated coupling | Joins major fragments in convergent approach |
Comparison with Halicholactone
Comparative Analysis
Both natural products possess the same absolute stereochemistry at their corresponding stereogenic centers, suggesting a common biosynthetic origin . The stereochemical correlation between these compounds supports the hypothesis that they may be produced through related enzymatic pathways in their marine source organisms.
Feature | Neohalicholactone | Halicholactone |
---|---|---|
Chemical formula | C20H30O4 (inferred) | C20H30O4 (inferred) |
Cyclopropane ring | Trans-substituted | Trans-substituted |
Lactone ring | Nine-membered | Nine-membered |
Additional feature | Contains cis-double bond | Lacks additional double bond |
Stereocenters | 8S, 9R, 11R, 12R, 15R | 8S, 9R, 11R, 12R, 15R |
Natural source | Halichondria okadai, L. sinclairii | Halichondria okadai |
Synthetic Derivatives and Structure-Activity Relationships
The total synthesis of neohalicholactone has enabled the preparation of structural analogs for investigating structure-activity relationships. In one notable instance, researchers prepared diastereoisomers of neohalicholactone, demonstrating that another reported natural product closely related to neohalicholactone is likely the C-15 epimer . This finding illustrates how synthetic chemistry can help resolve structural ambiguities in natural product research while simultaneously expanding the repertoire of available compounds for biological testing.
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